molecular formula C16H20N2O4 B11112823 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide

Cat. No.: B11112823
M. Wt: 304.34 g/mol
InChI Key: NNAFFCDKTGPNHG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE is a complex organic compound featuring a benzodioxole moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(1-hydroxycyclohexyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE is unique due to its combination of a benzodioxole ring and a hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(1-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C16H20N2O4/c19-15(9-16(20)6-2-1-3-7-16)18-17-10-12-4-5-13-14(8-12)22-11-21-13/h4-5,8,10,20H,1-3,6-7,9,11H2,(H,18,19)/b17-10+

InChI Key

NNAFFCDKTGPNHG-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)(CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)O

Canonical SMILES

C1CCC(CC1)(CC(=O)NN=CC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.